ethyl 1-[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDINE-4-CARBOXYLATE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the ethoxy and methyl groups.
The next step involves the introduction of the piperidine-4-carboxylate moiety. This can be achieved through a series of reactions, including esterification and amidation. The final product is obtained after purification, typically using column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDINE-4-CARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different quinoline derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole core .
Scientific Research Applications
ETHYL 1-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDINE-4-CARBOXYLATE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 1-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-METHYLINDOLE-2-CARBOXYLATE
- ETHYL 2-METHYLINDOLE-3-CARBOXYLATE
- ETHYL 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 1-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBONYL)PIPERIDINE-4-CARBOXYLATE: is unique due to its specific functional groups and structural features. The presence of the piperidine-4-carboxylate moiety distinguishes it from other indole derivatives, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 1-(5-ethoxy-1-methylindole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-4-25-16-6-7-17-15(12-16)13-18(21(17)3)19(23)22-10-8-14(9-11-22)20(24)26-5-2/h6-7,12-14H,4-5,8-11H2,1-3H3 |
InChI Key |
WYEJYXCQVXGUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)N3CCC(CC3)C(=O)OCC)C |
Origin of Product |
United States |
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